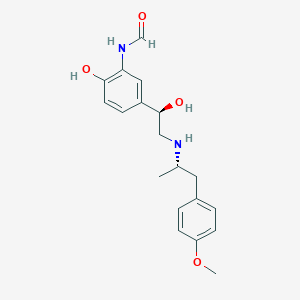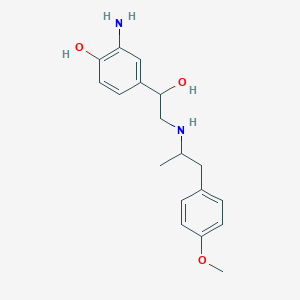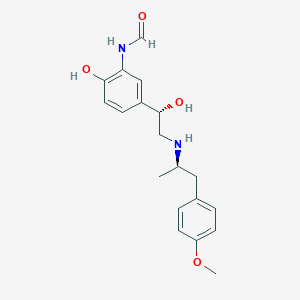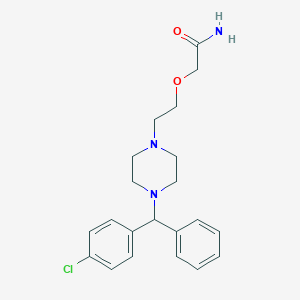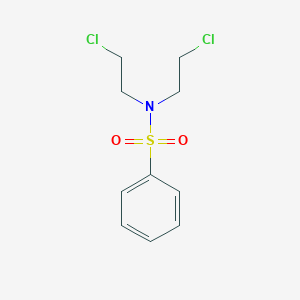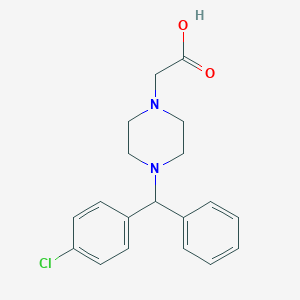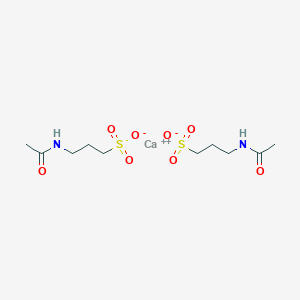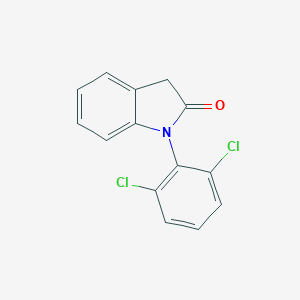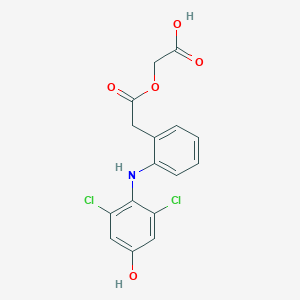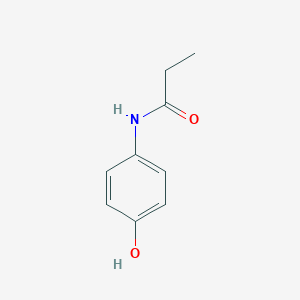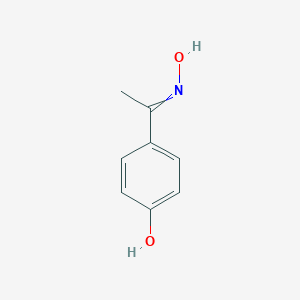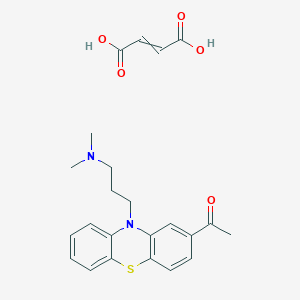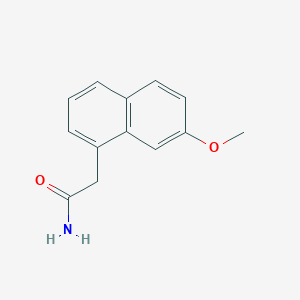
2-(7-Methoxynaphthalen-1-yl)acetamide
概要
説明
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 138113-07-2 . It has a molecular weight of 215.25 and is a white to yellow solid . It can be used for the synthesis of the analogs of Melatonin, containing naphthalene moiety instead of indole nucleus, having high affinity for the melatonin receptor .
Synthesis Analysis
The key intermediate of synthetic Agomelatine is (7-methoxyl group-1-naphthyl) acetonitrile . Nineteen analogues of Agomelatine were readily synthesized through structural modification of the acetamide side-chain starting from the key common intermediate 2-(7-methoxynaphthalen-1-yl) ethanamine .
Molecular Structure Analysis
The molecular formula of “2-(7-Methoxynaphthalen-1-yl)acetamide” is C13H13NO2 . The InChI code is 1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) .
Chemical Reactions Analysis
The synthesis of “2-(7-Methoxynaphthalen-1-yl)acetamide” involves several chemical reactions. For instance, 300kg is dissolved in the 400kg toluene solution, this drips of solution is added in the reaction solution that obtains in the step (1) 25 ℃ of temperature of reaction, stirring reaction 2.0h .
Physical And Chemical Properties Analysis
“2-(7-Methoxynaphthalen-1-yl)acetamide” is a white to yellow solid . It has a molecular weight of 215.25 g/mol . The storage temperature is 2-8 C .
科学的研究の応用
Synthesis and Antidepressant Applications
- Antidepressant-like Agents : A study focused on the synthesis of Agomelatine analogues starting from 2-(7-methoxynaphthalen-1-yl) ethanamine, a key intermediate derived from 2-(7-methoxynaphthalen-1-yl) acetonitrile. Certain analogues showed promising antidepressant-like activity in vitro and in vivo, with compound 4a demonstrating significant antidepressant-like effects and low toxicity, indicating its potential as a 'me-better' drug candidate of Agomelatine (Chang et al., 2014).
Chemical Synthesis and Catalysis
- Shape-Selective Zeolite for Acylation : Research on the acylation of 2-methoxynaphthalene with acetic anhydride using a tridirectional 12-member ring pore zeolite ITQ-7 showed better selectivity for certain acetylated products, demonstrating its utility in selective chemical synthesis (Botella et al., 2001).
Analytical Chemistry Applications
- Fluorogenic Labeling for HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid was used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols, showcasing its application in analytical chemistry (Gatti et al., 1990).
Medicinal Chemistry
- Melatoninergic Ligands : A study on the synthesis and binding properties of Agomelatine dimers, linked through methoxy substituents by a polymethylene side chain, found some compounds to be MT1-selective ligands. This research contributes to the development of selective therapeutic agents in medicinal chemistry (Descamps-François et al., 2003).
Catalytic Applications
- O-methylation of 2-naphthol : A study examined the catalytic methylation of 2-naphthol using dimethyl carbonate, with 2-methoxynaphthalene being an important intermediate. This highlights its role in the synthesis of naproxen, a widely used drug (Yadav & Salunke, 2013).
Safety And Hazards
特性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYBVRIYYBHYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569084 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-yl)acetamide | |
CAS RN |
138113-07-2 | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)
